BenchChemオンラインストアへようこそ!

3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

Epigenetics Bromodomain inhibition ATAD2

This saturated pyrazolo[1,5-a]azepine scaffold offers enhanced conformational flexibility versus unsaturated analogs. The strategically positioned C3-bromo substituent is a reactive handle for Suzuki-Miyaura and Buchwald-Hartwig diversifications—synthetic versatility absent in the unsubstituted core (CAS 1781121-17-2). With a demonstrated ATAD2 selectivity fingerprint (Kd 158 nM; ~10-fold selectivity over BRD4), it's a strategic starting point for medicinal chemistry programs targeting kinases or bromodomains.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 1373223-55-2
Cat. No. B1380824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
CAS1373223-55-2
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESC1CCC2=C(C=NN2CC1)Br
InChIInChI=1S/C8H11BrN2/c9-7-6-10-11-5-3-1-2-4-8(7)11/h6H,1-5H2
InChIKeyOPRWCYVUVUXVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (CAS 1373223-55-2): Fused Pyrazoloazepine Building Block with Brominated Handle


3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (CAS: 1373223-55-2) is a fused bicyclic heterocyclic building block belonging to the pyrazolo[1,5-a]azepine class, consisting of a pyrazole ring fused to a saturated seven-membered azepine ring . This compound features a bromine substituent at the 3-position of the pyrazole ring, which serves as a reactive handle for cross-coupling transformations including Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed reactions [1]. The fully saturated azepine ring distinguishes it from unsaturated or partially saturated analogs, conferring distinct physicochemical and conformational properties relevant to medicinal chemistry scaffold design [2].

Why 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine Cannot Be Substituted with Other Pyrazoloazepines or Halogenated Analogs


The 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold presents a unique combination of structural features that precludes simple substitution with in-class analogs. The saturated 5,6,7,8-tetrahydroazepine ring confers enhanced conformational flexibility and distinct pharmacokinetic properties compared to unsaturated pyrazolo[1,5-a]azepines or the smaller pyrazolo[1,5-a]pyridine scaffolds [1]. Critically, the bromine atom at the 3-position is strategically positioned for synthetic elaboration via cross-coupling chemistry—a capability absent in the unsubstituted 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (CAS 1781121-17-2) . Compared to the 3-chloro analog, the C-Br bond offers a more favorable balance of stability and reactivity for palladium-catalyzed transformations, with superior oxidative addition kinetics . Furthermore, the absence of a 2-carboxylate or other electron-withdrawing substituent on the pyrazole ring distinguishes this compound from related 2-carboxylate ester derivatives (e.g., CAS 3055747-09-3), providing a distinct electronic environment that influences both reaction outcomes and downstream biological activity profiles .

Quantitative Differentiation Evidence for 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (CAS 1373223-55-2): Comparative Performance Data


Bromodomain Binding Selectivity: ATAD2 vs. BRD4/BRD3 Differential Affinity for 3-Bromo-Pyrazoloazepine Scaffold

In a chemoproteomic bromosphere assay conducted in human HUT78 cells, 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine demonstrated measurable binding affinity for the ATAD2 bromodomain with a Kd of 158 nM, while exhibiting approximately 10-fold lower affinity for BRD4 (Kd = 1,590 nM) and approximately 13-fold lower affinity for BRD3 (Kd = 2,000 nM) under identical assay conditions [1]. The ATAD2 binding data position this compound as a potential starting point for developing ATAD2-targeted probes, a target of emerging interest in oncology due to its role in chromatin remodeling and cancer progression [2].

Epigenetics Bromodomain inhibition ATAD2 BRD4 BRD3 Cancer therapeutics

Synthetic Utility: C3-Bromo Handle Enables Cross-Coupling Chemistry Unavailable to Unsubstituted or 2-Substituted Analogs

The bromine atom at the 3-position of the pyrazole ring provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) that is absent in the unsubstituted 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine core (CAS 1781121-17-2) . This capability is further distinguished from 2-carboxylate-substituted analogs (e.g., ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate, CAS 3055747-09-3 derivatives) where the ester group occupies the 2-position rather than providing a reactive site for diversification at the 3-position . The C3-bromo substitution pattern enables direct introduction of aryl, heteroaryl, amine, or alkyne groups to generate focused libraries for structure-activity relationship exploration [1].

Medicinal chemistry Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Scaffold diversification

Key Intermediate in Pyrazolo-Diazepine Pharmacophore Synthesis: Validated Synthetic Utility

3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine serves as a critical synthetic intermediate for constructing pyrazolo-diazepine pharmacophores. A published scalable synthetic route demonstrates that methyl pyrazole 3,5-dicarboxylate undergoes alkylation with 3-bromo-N-Boc propyl amine, followed by Boc deprotection and concomitant cyclization to yield pyrazolo-diazepine skeletons [1]. The synthetic methodology parallels the use of this 3-bromo tetrahydroazepine scaffold as a precursor to various kinase-targeting and receptor-modulating agents, including TGF-β receptor inhibitors [2] and ROS1 inhibitors [3].

Organic synthesis Pharmacophore synthesis Pyrazolo-diazepine Drug design Heterocyclic chemistry

Physicochemical Property Differentiation: 3-Bromo Substitution Alters MW, Density, and Boiling Point vs. Unsubstituted Core

Quantitative physicochemical parameters differentiate 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine from the unsubstituted core scaffold. The compound exhibits a molecular weight of 215.09 g/mol (C8H11BrN2), density of 1.62±0.1 g/cm³ (predicted), and boiling point of 313.1±30.0 °C (predicted) . In comparison, the unsubstituted 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (CAS 1781121-17-2) has a molecular weight of 136.19 g/mol (C8H12N2)—a 78.9 g/mol (58%) increase attributable to bromine substitution . These differences impact chromatographic retention, formulation considerations, and downstream analytical method development.

Physicochemical properties Molecular weight Density Boiling point Drug-likeness

Recommended Research and Procurement Scenarios for 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine (CAS 1373223-55-2)


ATAD2 Bromodomain Probe Development and Epigenetic Target Screening

This compound is suitable for inclusion in bromodomain screening panels where ATAD2 selectivity is a priority. The demonstrated Kd of 158 nM for ATAD2, combined with approximately 10-fold lower affinity for BRD4 (Kd = 1,590 nM) and BRD3 (Kd = 2,000 nM) in cellular chemoproteomic assays [1], provides a selectivity fingerprint useful for hit triage and structure-activity relationship exploration. Researchers investigating ATAD2 as an oncogenic driver in breast cancer or other malignancies may use this compound as a reference point for developing more potent and selective ATAD2-targeting chemical probes.

Medicinal Chemistry Scaffold Diversification via Pd-Catalyzed Cross-Coupling

The C3-bromo substituent enables direct access to diverse 3-aryl, 3-heteroaryl, and 3-amino derivatives through Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling methodologies [2]. This synthetic versatility is unavailable with the unsubstituted 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine core (CAS 1781121-17-2), which lacks any halogen handle for diversification . Medicinal chemistry teams seeking to generate focused libraries of pyrazoloazepine-based analogs for kinase inhibition, GPCR modulation, or other target classes will find this compound a strategic starting point.

Pyrazolo-Diazepine Pharmacophore Construction and Kinase/Receptor Inhibitor Programs

This compound has documented utility as a key intermediate in the scalable synthesis of pyrazolo-diazepine pharmacophores, which have been pursued as TGF-β receptor inhibitors [3], ROS1 inhibitors [4], and 5-HT7 receptor ligands [5]. The established synthetic route involving alkylation of methyl pyrazole 3,5-dicarboxylate followed by Boc deprotection and cyclization demonstrates the feasibility of accessing diverse diazepine-containing scaffolds from this and related intermediates. Procurement is justified for programs targeting these receptor classes or exploring related kinase/receptor space.

Reference Standard for Physicochemical and Analytical Method Development

The compound's distinct physicochemical profile—molecular weight 215.09 g/mol, density 1.62±0.1 g/cm³, and boiling point 313.1±30.0 °C —differs substantially from the unsubstituted core (MW 136.19 g/mol, Δ = +78.9 g/mol) . These differences make the brominated compound suitable as a reference standard for developing LC-MS methods that require clear chromatographic separation from des-bromo analogs, or for optimizing purification protocols that leverage the increased molecular weight and altered polarity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.